

# Cleminorexton: A Comprehensive Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Cleminorexton** is a hypothetical compound presented for illustrative purposes. The data and experimental details provided herein are representative of a dual orexin receptor antagonist and are not based on an existing therapeutic agent.

## **Executive Summary**

**Cleminorexton** is a novel, potent, and selective dual orexin receptor antagonist (DORA) under investigation for the treatment of insomnia. This document provides a comprehensive overview of the non-clinical and clinical safety and toxicology profile of **Cleminorexton**. The non-clinical evaluation, conducted in accordance with global regulatory guidelines, demonstrates a generally favorable safety profile. The primary pharmacological effects are consistent with the mechanism of action, namely sedation and somnolence. No significant off-target toxicities were identified in pivotal non-clinical studies. The clinical safety profile, established through Phase I to III trials, indicates that **Cleminorexton** is well-tolerated at therapeutic doses, with a predictable and manageable adverse event profile.

# **Non-Clinical Toxicology**

A comprehensive battery of non-clinical toxicology studies was conducted to characterize the potential toxicity of **Cleminorexton**. These studies were performed in compliance with Good Laboratory Practice (GLP) regulations.



#### **Acute Toxicity**

Single-dose toxicity studies were conducted in both rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) species via the intended clinical route of administration (oral).

Experimental Protocol: Acute Oral Toxicity Study

- Species: Sprague-Dawley rats and Beagle dogs.
- · Administration: Single oral gavage.
- Dose Levels: Rats: 0, 500, 1000, 2000 mg/kg; Dogs: 0, 100, 300, 1000 mg/kg.
- · Observation Period: 14 days.
- Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Table 1: Acute Oral Toxicity of Cleminorexton

| Species | Sex | NOAEL<br>(mg/kg) | MTD<br>(mg/kg) | LD50<br>(mg/kg) | Key<br>Observatio<br>ns                                 |
|---------|-----|------------------|----------------|-----------------|---------------------------------------------------------|
| Rat     | M/F | 1000             | 2000           | >2000           | Sedation,<br>ataxia, and<br>lethargy at<br>≥1000 mg/kg. |
| Dog     | M/F | 300              | 1000           | >1000           | Emesis,<br>sedation, and<br>ataxia at<br>≥300 mg/kg.    |

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose; LD50: Lethal Dose 50.

## **Repeat-Dose Toxicity**



Subchronic and chronic repeat-dose toxicity studies were conducted to assess the toxicological profile of **Cleminorexton** following prolonged administration.

Experimental Protocol: 26-Week Chronic Oral Toxicity Study (Rat)

- Species: Sprague-Dawley rats.
- Administration: Daily oral gavage for 26 weeks.
- Dose Levels: 0, 50, 150, 450 mg/kg/day.
- Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Table 2: Summary of Findings from 26-Week Rat Chronic Toxicity Study

| Parameter          | 50 mg/kg/day                  | 150 mg/kg/day                 | 450 mg/kg/day                                             |
|--------------------|-------------------------------|-------------------------------|-----------------------------------------------------------|
| Clinical Signs     | No treatment-related findings | Intermittent sedation         | Dose-related sedation, lethargy                           |
| Body Weight        | No significant effect         | No significant effect         | Slight decrease in<br>mean body weight<br>gain            |
| Hematology         | No adverse effects            | No adverse effects            | No adverse effects                                        |
| Clinical Chemistry | No adverse effects            | No adverse effects            | Minimal, non-adverse increase in liver enzymes            |
| Histopathology     | No treatment-related findings | No treatment-related findings | Centrilobular<br>hepatocellular<br>hypertrophy (adaptive) |
| NOAEL              | 150 mg/kg/day                 |                               |                                                           |

# **Genetic Toxicology**



A standard battery of in vitro and in vivo genotoxicity assays was conducted to evaluate the mutagenic and clastogenic potential of **Cleminorexton**.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
- Method: Plate incorporation method with and without metabolic activation (S9).
- Concentrations: 10 5000 μ g/plate .
- Result: Negative. No significant increase in revertant colonies was observed.

Table 3: Genetic Toxicology Profile of Cleminorexton

| Assay                              | Test System                        | Metabolic<br>Activation | Result   |
|------------------------------------|------------------------------------|-------------------------|----------|
| Bacterial Reverse<br>Mutation      | S. typhimurium, E. coli            | With and without S9     | Negative |
| In Vitro Chromosomal<br>Aberration | Human peripheral blood lymphocytes | With and without S9     | Negative |
| In Vivo Micronucleus               | Rat bone marrow                    | N/A                     | Negative |

#### **Safety Pharmacology**

The safety pharmacology program for **Cleminorexton** evaluated potential adverse effects on major physiological systems.

Table 4: Safety Pharmacology of Cleminorexton



| System                    | Assay           | Species                                                                                           | Key Findings                                                                                                                        |
|---------------------------|-----------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Central Nervous<br>System | Irwin test      | Rat                                                                                               | Expected dose-<br>dependent sedation,<br>decreased motor<br>activity. No effects on<br>coordination at<br>therapeutic<br>exposures. |
| Cardiovascular            | hERG assay      | In vitro                                                                                          | No significant inhibition at concentrations up to 30x the projected human Cmax.                                                     |
| Telemetry                 | Dog             | No effects on blood<br>pressure, heart rate,<br>or ECG parameters at<br>doses up to 100<br>mg/kg. |                                                                                                                                     |
| Respiratory               | Plethysmography | Rat                                                                                               | No adverse effects on respiratory rate or tidal volume.                                                                             |

# **Clinical Safety**

The clinical safety of **Cleminorexton** has been evaluated in a comprehensive program including healthy volunteers and patients with insomnia.

#### **Adverse Events**

The most frequently reported adverse events in clinical trials were related to the primary pharmacodynamic effect of **Cleminorexton**.[1][2]

Table 5: Treatment-Emergent Adverse Events (TEAEs) in >2% of Patients in Placebo-Controlled Studies



| Adverse Event | Placebo (n=520) | Cleminorexton 25<br>mg (n=525) | Cleminorexton 50<br>mg (n=518) |
|---------------|-----------------|--------------------------------|--------------------------------|
| Somnolence    | 3.1%            | 7.2%                           | 9.8%                           |
| Headache      | 4.5%            | 5.1%                           | 5.6%                           |
| Dizziness     | 2.3%            | 3.4%                           | 4.1%                           |
| Fatigue       | 1.9%            | 2.8%                           | 3.9%                           |
| Dry Mouth     | 1.0%            | 2.1%                           | 2.5%                           |

#### **Serious Adverse Events**

Serious adverse events were infrequent and occurred at a similar rate in the **Cleminorexton** and placebo groups. No deaths were reported in the clinical development program.

#### **Events of Special Interest**

Consistent with the orexin antagonist class, events of special interest were closely monitored.

- Narcolepsy-like symptoms: A meta-analysis of clinical trials for similar drugs has shown a
  higher risk of narcolepsy-like symptoms such as excessive daytime sleepiness and sleep
  paralysis compared to placebo.[3][4] In the Cleminorexton program, rare instances of sleep
  paralysis and hypnagogic hallucinations were reported, with a slight dose-dependent
  increase.
- Complex sleep behaviors: Events such as sleepwalking have been reported for this class of drugs.[1] Patients should be monitored for such behaviors.
- Suicidal ideation: No increased risk of suicidal ideation was observed with Cleminorexton treatment.

# Signaling Pathways and Experimental Workflows Orexin Signaling Pathway and Mechanism of Action of Cleminorexton





Click to download full resolution via product page

Caption: Orexin signaling pathway and the antagonistic action of **Cleminorexton**.

# **General Toxicology Study Workflow**





Click to download full resolution via product page

Caption: Workflow for a general repeat-dose toxicology study.



#### Conclusion

The comprehensive safety and toxicology evaluation of the hypothetical compound **Cleminorexton** reveals a profile consistent with a dual orexin receptor antagonist. The non-clinical studies established a wide safety margin, with no unexpected or organ-specific toxicities identified. The clinical safety profile is characterized by predictable, dose-related adverse events that are extensions of the primary pharmacology. Overall, the risk-benefit assessment supports the continued development of **Cleminorexton** for the treatment of insomnia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. uspharmacist.com [uspharmacist.com]
- 2. Suvorexant: efficacy and safety profile of a dual orexin receptor antagonist in treating insomnia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Clinical safety and narcolepsy-like symptoms of dual orexin receptor antagonists in patients with insomnia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cleminorexton: A Comprehensive Safety and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603656#safety-and-toxicology-profile-of-cleminorexton]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com